molecular formula C10H18N4O B2621092 3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1824025-81-1

3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2621092
CAS No.: 1824025-81-1
M. Wt: 210.281
InChI Key: ZHVSQMRYYXMPQW-UHFFFAOYSA-N
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Description

3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group, a butyl group, and a dimethyl group attached to the pyrazole ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Attachment of the Butyl and Dimethyl Groups: Alkylation reactions are employed to introduce the butyl and dimethyl groups. This can be done using alkyl halides in the presence of a strong base.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically through the reaction with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents, alkyl halides, and nucleophiles like amines or thiols are frequently employed.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-4-carboxamide: Differing only in the position of the carboxamide group.

    3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxylic acid: Featuring a carboxylic acid group instead of a carboxamide.

    3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-thiol: Containing a thiol group in place of the carboxamide.

Uniqueness

3-amino-N-butyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-N-butyl-N,2-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-4-5-6-13(2)10(15)8-7-9(11)12-14(8)3/h7H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSQMRYYXMPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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